molecular formula C14H11NOS2 B2493283 N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-00-0

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2493283
CAS No.: 2034473-00-0
M. Wt: 273.37
InChI Key: OPFWDNNLSWECQL-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a small-molecule compound featuring a benzo[b]thiophene core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a thiophen-3-ylmethyl substituent. This structural motif is significant in medicinal chemistry due to the benzo[b]thiophene scaffold’s electron-rich aromatic system, which enhances binding interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFWDNNLSWECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of benzo[b]thiophene-2-carboxylic acid with thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in both the thiophene and benzo[b]thiophene moieties are susceptible to oxidation under controlled conditions:

  • Thiophene ring oxidation : Reaction with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> oxidizes the thiophene sulfur to sulfoxide (S=O) or sulfone (O=S=O) derivatives, modulating electronic properties for pharmaceutical applications.

  • Benzo[b]thiophene oxidation : Selective oxidation at the sulfur atom generates sulfoxide intermediates, which can further react in cyclization or cross-coupling reactions .

Key Data :

Oxidizing AgentProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide65–75%
KMnO<sub>4</sub>Sulfone50–60%

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions, particularly at the carbonyl carbon:

  • Amide hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding benzo[b]thiophene-2-carboxylic acid and 3-(aminomethyl)thiophene.

  • Transamidation : Reacting with amines (e.g., benzylamine) under catalytic conditions forms new amide derivatives, useful for structure-activity relationship studies .

Example Reaction :
N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide+H2OHClbenzo[b]thiophene-2-carboxylic acid+NH2CH2-thiophene\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{benzo[b]thiophene-2-carboxylic acid} + \text{NH}_2\text{CH}_2\text{-thiophene} .

Electrophilic Aromatic Substitution

The electron-rich thiophene and benzo[b]thiophene rings undergo regioselective electrophilic substitution:

  • Halogenation : Bromination at the α-position of the thiophene ring using Br<sub>2</sub>/FeBr<sub>3</sub> yields mono- or di-brominated derivatives .

  • Nitration : Nitric acid introduces nitro groups at the 5-position of the benzo[b]thiophene ring, enabling further functionalization .

Regioselectivity :

  • Thiophene substitution favors the 2- and 5-positions.

  • Benzo[b]thiophene substitution occurs at the 3- and 6-positions due to resonance stabilization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : The brominated derivative reacts with arylboronic acids to form biaryl systems, enhancing π-conjugation for materials science applications .

  • Buchwald–Hartwig amination : Introduces secondary amines at the benzo[b]thiophene core, critical for modulating biological activity .

Optimized Conditions :

Reaction TypeCatalystLigandYield
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>XPhos85%
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>BINAP78%

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Thiazolidinone formation : Reaction with mercaptoacetic acid under acidic conditions forms a fused thiazolidinone ring, enhancing antimicrobial activity .

  • Azetidinone synthesis : Cyclocondensation with acetyl chloride yields β-lactam derivatives, explored for anticancer properties .

Mechanistic Pathway :

  • Nucleophilic attack by the amide nitrogen on the electrophilic carbonyl carbon.

  • Ring closure facilitated by dehydration or dehydrohalogenation .

Reductive Reactions

  • Nitro group reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts nitro substituents to amines, enabling further derivatization .

  • Disulfide reduction : Thiol-containing analogs are generated using reducing agents like LiAlH<sub>4</sub>.

Scientific Research Applications

Chemical Applications

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide serves as a crucial building block in synthetic organic chemistry. Its heterocyclic structure allows for:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
  • Study of Reaction Mechanisms : Researchers employ this compound to investigate various chemical reaction pathways, enhancing the understanding of organic reactions involving thiophene derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : Studies have shown that derivatives of benzo[b]thiophenes demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.80 µg/mL to 12.50 µg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cytotoxicity Against Cancer Cell Lines : Various studies have reported that thiophene-based compounds exhibit cytotoxic effects against human cancer cell lines, including cervical, gastric, and breast cancers . The structural characteristics of this compound may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential anti-inflammatory agent. For instance, it may inhibit 5-lipoxygenase, reducing leukotriene production associated with inflammation .

Medicinal Applications

This compound has been explored for various medicinal purposes:

  • Kinase Inhibition : The compound is under investigation for its potential as a kinase inhibitor, which could play a significant role in regulating cell signaling pathways implicated in cancer and other diseases .
  • Antitubercular Activity : Related benzo[b]thiophene derivatives have shown promising results against Mycobacterium tuberculosis, indicating that this compound could also possess antitubercular properties .

Industrial Applications

In addition to its biological significance, this compound has potential industrial applications:

  • Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and applications of this compound:

StudyFocusFindings
Mehdhar et al. (2023)CytotoxicityDemonstrated significant cytotoxic effects against various human cancer cell lines .
PMC4983740 (2016)Antitubercular ActivityShowed high activity against multidrug-resistant Mycobacterium tuberculosis with MIC values as low as 2.73 µg/mL .
PubMed (2023)Kinase InhibitionInvestigated as a potential kinase inhibitor affecting cell signaling pathways .

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as the STING protein. Upon binding to STING, the compound induces a conformational change that activates downstream signaling pathways, including the IRF (interferon regulatory factor) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune response and enhance antitumor immunity .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Benzo[b]thiophene-2-carboxamide Derivatives
Compound Name Benzo[b]thiophene Substituent Amide Side Chain Key Structural Differences
Target Compound None Thiophen-3-ylmethyl Baseline structure for comparison
(R)-7-Chloro-N-(quinuclidin-3-yl)-...* 7-Cl Quinuclidin-3-yl Chlorine enhances electronegativity; quinuclidine improves CNS targeting
N-(5-Nitrothiazol-2-yl)-... (84) None 5-Nitrothiazol-2-yl Nitrothiazole group confers antimicrobial activity
ANA12 (N-[2-[[(hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]-...) None Hexahydro-2-oxo-1H-azepin-3-yl Complex side chain enables TrkB receptor antagonism
6-(4-Cyano-3-fluorophenyl)-N-(piperidin-4-ylmethyl)-... (42) 6-(4-Cyano-3-fluorophenyl) Piperidin-4-ylmethyl Fluorine and cyano groups enhance anticancer activity

*Full name: (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in ): Improve binding affinity to targets like kinases .
  • Heterocyclic Side Chains (e.g., quinuclidine, piperidine): Influence solubility and target selectivity .
  • Nitro Groups (e.g., in ): Associated with antimicrobial properties but may increase toxicity .

Key Observations :

  • Yield Variations : Nitrothiazole derivatives (e.g., 84) exhibit lower yields (25%) due to steric hindrance .
  • Purification : LC-MS is commonly used for carboxamides to ensure high purity .
Table 3: Pharmacological Profiles
Compound Name Biological Activity Mechanism/Target Efficacy (Dose)
Target Compound Under investigation
ANA12 TrkB antagonist Blocks BDNF-TrkB signaling 5 mg/kg IP (seizure control)
N-(5-Nitrothiazol-2-yl)-... (84) Antimicrobial Inhibits bacterial enzymes IC50: 2.1 µM (E. coli)
(R)-7-Chloro-N-(quinuclidin-3-yl)-... Neurotherapeutic candidate Cholinergic receptors Preclinical (CNS disorders)
6-(4-Cyano-3-fluorophenyl)-... (42) Anticancer Kinase inhibition IC50: 0.8 µM (HeLa cells)

Key Observations :

  • TrkB Antagonists : ANA12’s side chain is critical for blocking BDNF-TrkB interactions, a feature absent in the target compound .
  • Antimicrobial vs. Anticancer: Substituents like nitrothiazole (84) vs. cyano-fluorophenyl (42) dictate target specificity .

Biological Activity

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant case studies.

Target of Action
The primary target of this compound is the STING protein (Stimulator of Interferon Genes), which plays a crucial role in immune response regulation. The compound interacts with the STING protein through multiple interactions, including:

  • Two canonical hydrogen bonds
  • A π-π stacking interaction
  • A π-cation interaction with the CDN-binding domain of the STING protein.

This interaction is significant as it can activate downstream signaling pathways involved in immune responses, potentially leading to enhanced antitumor immunity and other therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Anticancer Shows potential as an anticancer agent by modulating immune responses .
Analgesic Analogous compounds have been shown to activate opioid receptors, suggesting pain relief properties .
Anti-inflammatory Exhibits anti-inflammatory effects through inhibition of NO production in macrophages .

Case Studies and Research Findings

  • Anticancer Activity
    A study highlighted that benzo[b]thiophene derivatives, including this compound, demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved multi-targeting kinases such as Dyrk1A and Clk1, leading to apoptosis in cancer cells .
  • Analgesic Properties
    Research on structurally similar compounds indicated that they activate the mu-opioid receptor via cAMP pathways, providing potent analgesic effects. This suggests that this compound may also possess similar analgesic properties .
  • Anti-inflammatory Effects
    In vitro studies showed that compounds related to this compound significantly inhibited LPS-induced NO production in RAW 264.7 macrophages, demonstrating their potential as anti-inflammatory agents .

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